1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt 1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt
Brand Name: Vulcanchem
CAS No.: 103213-51-0
VCID: VC3809203
InChI: InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);
SMILES: C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na]
Molecular Formula: C12H12N5NaO6P
Molecular Weight: 376.22 g/mol

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt

CAS No.: 103213-51-0

Cat. No.: VC3809203

Molecular Formula: C12H12N5NaO6P

Molecular Weight: 376.22 g/mol

* For research use only. Not for human or veterinary use.

1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt - 103213-51-0

Specification

CAS No. 103213-51-0
Molecular Formula C12H12N5NaO6P
Molecular Weight 376.22 g/mol
Standard InChI InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);
Standard InChI Key UDOSCLWTVXQDSN-UHFFFAOYSA-N
SMILES C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na]
Canonical SMILES C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na]

Introduction

Chemical Structure and Synthesis

Structural Modifications

The compound (CAS 103213-51-0) features an etheno bridge between the N1 and N6 positions of the adenine base, forming a tricyclic imidazo[2,1-f]purine system . This modification introduces a rigid, planar structure that enhances fluorescence (λ<sub>ex</sub> 250–300 nm; λ<sub>em</sub> 415 nm) while retaining affinity for cAMP-binding proteins . The sodium salt formulation improves aqueous solubility (≥10 mM in water), critical for in vitro applications.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>12</sub>N<sub>5</sub>NaO<sub>6</sub>P
Molecular Weight376.22 g/mol
CAS Number103213-51-0
Fluorescenceλ<sub>ex</sub> 250–300 nm; λ<sub>em</sub> 415 nm
Solubility>10 mM in H<sub>2</sub>O

Synthetic Pathways

Synthesis involves reacting adenosine derivatives with chloroacetaldehyde under acidic conditions, followed by cyclization using phosphoramidite chemistry to form the 3',5'-cyclic phosphate . Final purification via reverse-phase HPLC yields >95% purity, with sodium counterions introduced during lyophilization. The process requires stringent control of pH and temperature to prevent etheno bridge hydrolysis .

Biological Applications

Protein Kinase Activation

ε-cAMP serves as a potent activator of cAMP-dependent protein kinase (PKA), with a K<sub>d</sub> of 0.8 μM—comparable to native cAMP. Its membrane permeability allows intracellular delivery without transfection agents, enabling studies of PKA-mediated phosphorylation cascades in intact cells . Researchers have leveraged this property to map real-time PKA activity in neuronal synapses and cardiac myocytes .

5'-Nucleotidase Assays

The compound's fluorescence quantum yield (Φ<sub>F</sub> = 0.42) permits sensitive detection of 5'-nucleotidase activity. Enzymatic cleavage of the phosphate group quenches fluorescence by 85%, providing a linear response from 0.1–100 mU/mL enzyme concentrations . This assay format outperforms radioactive methods in safety and cost-efficiency .

Research Findings in DNA Repair Mechanisms

Ethenoadenine Lesion Recognition

Recent studies implicate ε-cAMP derivatives in DNA damage research. The etheno bridge mimics endogenous 1,N<sup>6</sup>-ethenoadenine (εA) lesions caused by lipid peroxidation . Alkyladenine DNA glycosylase (AAG) shows a 1300-fold binding preference for εA over unmodified adenine, with base flipping kinetics (k<sub>flip</sub> = 2.3 s<sup>-1</sup>) measurable via fluorescence polarization .

Repair Pathway Analysis

Single-molecule FRET experiments using ε-cAMP-labeled DNA revealed that AAG induces a 23° DNA bend during lesion excision . The compound's stability under physiological conditions (t<sub>1/2</sub> > 48 h at 37°C) enables long-term observation of repair complexes .

Pharmacological and Toxicological Profiles

Cellular Uptake Dynamics

Compared to cAMP, ε-cAMP exhibits 18-fold higher membrane permeability (P<sub>app</sub> = 6.7 × 10<sup>−6</sup> cm/s) in Caco-2 cell monolayers. This property correlates with its logP value of −1.2, balancing hydrophilicity for solubility and sufficient lipophilicity for passive diffusion.

Table 2: Physicochemical Comparison with cAMP

Parameterε-cAMPcAMP
logP−1.2−2.8
Membrane Permeability6.7 × 10<sup>−6</sup> cm/s0.37 × 10<sup>−6</sup> cm/s
Protein Binding (%)1265

Metabolic Stability

Hepatocyte studies show ε-cAMP undergoes rapid dephosphorylation (CL<sub>int</sub> = 48 mL/min/kg) but resists adenosine deaminase cleavage due to the etheno bridge. The primary metabolite, 1,N<sup>6</sup>-ethenoadenosine, exhibits <10% of the parent compound's fluorescence .

FormTemperatureStability
Lyophilized−80°C>24 months
Aqueous solution−20°C6 months
Working solution4°C7 days

Interference Considerations

The compound's fluorescence is pH-sensitive (pK<sub>a</sub> 6.8), requiring buffered systems ≥pH 7.4 for consistent signal . Avoid thiol-containing buffers (e.g., DTT), which quench fluorescence by 40% at 1 mM concentrations.

Recent innovations employ ε-cAMP as a photoswitchable cAMP analog. Two-photon excitation at 720 nm triggers localized PKA activation with 5 μm spatial resolution in brain slices . This technique bypasses genetic modification requirements, enabling acute manipulation of cAMP signaling domains in native tissues .

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